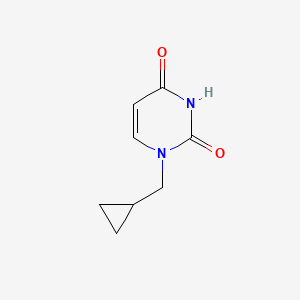

1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

1-(cyclopropylmethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-7-3-4-10(8(12)9-7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHKISMNDMCUFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The primary synthetic route to 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione involves nucleophilic substitution at the N-1 nitrogen of the pyrimidine-2,4-dione ring by a suitable alkylating agent bearing the cyclopropylmethyl group. The alkylating agents commonly used are tosylates or bromides derived from cyclopropylmethanol.

Step 1: Preparation of Alkylating Agent

Cyclopropylmethanol is converted into a good leaving group derivative such as cyclopropylmethyl bromide or tosylate.- Bromination: Carbon tetrabromide and triphenylphosphine in dichloromethane (CH2Cl2) at 0°C to room temperature for 2 hours efficiently convert the alcohol to bromide with high yield (~97%) and purity.

- Tosylation: Reaction with p-toluenesulfonyl chloride (p-TsCl) in pyridine also affords the tosylate derivative.

Step 2: Alkylation of Pyrimidine-2,4-dione

The pyrimidine-2,4(1H,3H)-dione is reacted with the prepared alkyl bromide or tosylate in the presence of a base (commonly sodium bicarbonate) and a catalytic amount of lithium iodide to facilitate nucleophilic substitution.- The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (50–80°C) for extended periods (e.g., 15 hours).

- After completion, the reaction mixture is worked up by dilution with water, extraction with ether, washing, drying, and purification by silica gel column chromatography.

This method yields 1-substituted pyrimidine-2,4-diones, including this compound, as white solids with good purity and moderate to high yields.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of alcohol | Cyclopropylmethanol + CBr4 + PPh3 in CH2Cl2, 0°C to RT, 2 h | ~97 | High yield, colorless oil obtained, purified by silica gel chromatography |

| Alkylation of pyrimidine | Pyrimidine-2,4-dione + cyclopropylmethyl bromide/tosylate + NaHCO3 + catalytic LiI in DMF, 80°C, 15 h | Moderate to high (exact varies) | Reaction under nitrogen atmosphere, followed by aqueous workup and chromatographic purification |

The alkylation reaction mechanism involves nucleophilic attack of the N-1 nitrogen on the alkyl halide/tosylate, facilitated by the base and lithium iodide catalyst, which enhances the leaving group departure.

Analytical Characterization

- Melting Point : Determined using standard Mel-Temp apparatus; uncorrected melting points provide purity indication.

- NMR Spectroscopy : ^1H NMR spectra recorded in CDCl3 typically show signals corresponding to the cyclopropylmethyl group (multiplets around δ 1.8–2.2 ppm for cyclopropane protons, singlet for methylene protons adjacent to nitrogen).

- Mass Spectrometry : High-resolution electron ionization (EI) mass spectrometry confirms molecular ion peaks consistent with the expected molecular formula.

Research Findings and Optimization Notes

- The use of lithium iodide as a catalytic additive significantly improves the alkylation efficiency, likely by facilitating halide exchange and enhancing the leaving group ability of the bromide or tosylate.

- Sodium bicarbonate acts as a mild base to neutralize acidic byproducts and promote nucleophilicity of the pyrimidine nitrogen.

- Reaction temperature and time are critical parameters; higher temperatures (around 80°C) and prolonged reaction times (up to 15 hours) favor higher yields.

- Purification by silica gel chromatography using hexane:ethyl acetate mixtures (e.g., 2:1) effectively separates the desired product from unreacted starting materials and side products.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | Pyrimidine-2,4(1H,3H)-dione |

| Alkylating Agent | Cyclopropylmethyl bromide or tosylate (prepared from cyclopropylmethanol) |

| Catalyst | Lithium iodide (catalytic amount) |

| Base | Sodium bicarbonate |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 50–80°C |

| Reaction Time | 15 hours |

| Workup | Dilution with water, extraction with ether, washing with brine, drying over sodium sulfate |

| Purification | Silica gel column chromatography (n-Hexane:EtOAc 2:1) |

| Product Yield | Moderate to high (varies, ~50–80% typical for similar alkylations) |

| Product State | White solid |

Additional Synthetic Routes and Considerations

While the described alkylation method is the most direct and commonly used, other synthetic approaches to substituted pyrimidine-2,4-diones include:

- Multicomponent coupling reactions involving amidines and ketones or aldehydes to build substituted pyrimidine rings, though these are less specific for N-1 substitution with cyclopropylmethyl groups.

- Oxidative annulation and cyclization methods for pyrimidine core formation, which may be adapted for functionalized derivatives but require further functional group transformations to install the cyclopropylmethyl substituent.

These alternative methods are more general for pyrimidine synthesis and less targeted for direct N-1 alkylation with cyclopropylmethyl groups.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine-2,4-dione derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione has been investigated for its potential as a drug candidate. Its structural characteristics allow it to interact with various biological targets.

Case Study: CB2 Agonist Activity

A study focused on the structure-activity relationships (SAR) of pyrimidine derivatives revealed that modifications to the cyclopropyl group can significantly influence biological activity. In particular, compounds with similar structures demonstrated varying degrees of CB2 agonist activity:

| Compound Name | Structural Features | Activity Level |

|---|---|---|

| Compound A | Cyclopropyl group | Moderate |

| Compound B | Ethyl substitution | High |

| This compound | Cyclopropylmethyl group | Low |

This indicates that while this compound may not be the most potent CB2 agonist, its derivatives could be optimized for enhanced activity .

Research has shown that pyrimidine derivatives exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. The unique molecular structure of this compound contributes to its interaction with various biomolecules.

Biological Interaction Studies

Studies have indicated that this compound interacts with several key enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cancer pathways.

- Receptor Binding : The compound binds selectively to cannabinoid receptors, suggesting potential applications in pain management and anti-inflammatory therapies.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methods. These methods allow for the modification of the compound to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In medicinal chemistry, its derivatives are designed to target specific proteins involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Alkyl/Substituted Alkyl Groups

Key Observations :

- Electronic Effects : The cyclopropylmethyl group in 1-(cyclopropylmethyl)pyrimidine-2,4-dione enhances metabolic stability compared to benzyloxy or hydroxypropyl derivatives, which are more prone to oxidative degradation .

- Biological Activity: Bulky substituents (e.g., 4-tert-butylbenzyl in ) improve herbicidal activity by enhancing binding to target enzymes like protoporphyrinogen oxidase (PPO), whereas smaller groups (e.g., cyclopropylmethyl) favor antiviral applications .

Amino-Substituted Derivatives

- 6-Amino-1-cyclopropyl-3-ethylpyrimidine-2,4-dione (): Synthesis: 40% yield via alkylation of 6-amino-1-cyclopropyl precursor with ethyl iodide. Bioactivity: Exhibits inhibitory effects on eukaryotic elongation factor-2 kinase (eEF-2K), a target in cancer therapy. Comparison: The ethyl group at N3 increases lipophilicity (logP ~1.8) compared to the parent compound, enhancing membrane permeability .

Halogenated Derivatives

Dimeric and Polymeric Analogues

- 5,5′-(Phenylmethylene)bis(pyrimidine-2,4-dione) (): Structure: Dimeric form with a phenylmethylene linker. Advantage: Enhanced HIV-1 capsid binding affinity (IC₅₀ = 2.3 µM) compared to monomeric derivatives (IC₅₀ >10 µM) due to multivalent interactions .

Biological Activity

1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione (CAS Number: 1462994-89-3) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidine derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H10N2O

- Molecular Weight : 150.18 g/mol

The compound features a pyrimidine ring with a cyclopropylmethyl substituent at the 1-position and keto groups at the 2 and 4 positions.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrimidine derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

The anticancer studies indicate that while specific IC50 values for this compound were not detailed in the literature reviewed, its structural analogs demonstrated significant activity against various cancer cell lines.

Antibacterial and Antifungal Activity

Pyrimidine derivatives are also known for their antibacterial properties. In a study evaluating various synthesized compounds against microbial strains:

| Microbial Strain | Activity Observed |

|---|---|

| E. coli | No significant inhibition detected at concentrations up to 256 µg/mL |

| S. aureus | Similar results as E. coli |

| C. albicans | No minimum inhibitory concentration (MIC) observed |

These findings suggest that while some pyrimidines exhibit antibacterial properties, further research is necessary to determine the efficacy of this compound specifically against these pathogens .

Neuroprotective Effects

Recent investigations into neuroprotective agents have highlighted the potential of pyrimidine derivatives in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) is particularly noteworthy:

- AChE Inhibition : Compounds similar to this compound have shown varying degrees of AChE inhibition.

| Compound | IC50 (nM) | Comments |

|---|---|---|

| Donepezil | 640 | Standard drug for comparison |

| Compound X | >40000 | Weaker than Donepezil but still significant |

This suggests that while the compound may not be as potent as established drugs like Donepezil, it could contribute to neuroprotective strategies .

Case Study: Synthesis and Evaluation

In a study focused on synthesizing new pyrimidine derivatives:

- Researchers synthesized various compounds based on the pyrimidine scaffold.

- Compounds were screened for their biological activities using standard assays such as MTT for cytotoxicity and AChE inhibition.

The results indicated that modifications on the pyrimidine ring could enhance biological activity significantly. For instance, substituents that increase electron density on the ring often correlated with improved anticancer efficacy.

Q & A

Q. What experimental designs validate the biological activity of pyrimidine-diones without commercial bias?

- Methodological Answer :

- In Vitro Assays : Dose-response curves (e.g., IC) for enzyme inhibition (e.g., eEF-2K) using purified proteins.

- Control Compounds : Include structurally related but inactive analogs (e.g., non-cyclopropylmethyl derivatives) to confirm target specificity.

- Reproducibility : Triplicate experiments with blinded data analysis reduce observer bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.